Azafluorene

概要

説明

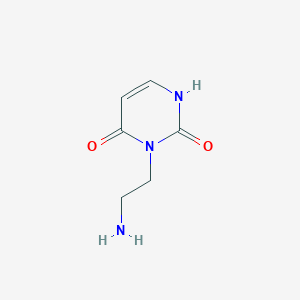

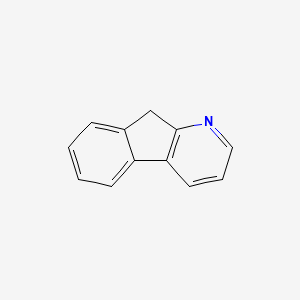

Azafluorene, specifically 2-Azafluorene, is an organic compound with the molecular formula C12H9N . It is a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring .

Synthesis Analysis

Azafluorenes can be synthesized through various methods. One of the methods involves a ‘one pot’ construction of diverse 1-azafluorene derivatives featuring a Diels–Alder/retro-Diels–Alder cycloaddition . Conditions were also determined for oxidation to the derived azafluorenones . Another method involves the use of Suzuki and/or Yamamoto polymerization .

Molecular Structure Analysis

The molecular structure of azafluorenes is determined by the presence and mutual influence of two different conjugated fused rings (benzene and pyridine) and the mode of fusion of the indene and pyridine fragments .

Chemical Reactions Analysis

The main reactions of azafluorenes are determined by the presence and mutual influence of two different conjugated fused rings (benzene and pyridine) and the mode of fusion of the indene and pyridine fragments . The principal conversions of substituents at different positions of the azafluorene system are also considered .

Physical And Chemical Properties Analysis

The spectrophotometric properties of azafluorene derivatives have been studied . Moderate fluorescence was observed with azafluorenone derivatives that bear an imbedded pyridone motif; whereas those bearing substituted pyridines do not fluoresce .

将来の方向性

The future directions of azafluorene research involve the development of general methods of synthesis of these tricyclic fused systems together with in-depth analysis and comparison of reactivity of isomeric azafluorenes, and a search for promising biologically active derivatives among newly synthesized compounds . There is also interest in exploring the fluorescence properties of azafluorene derivatives .

特性

CAS番号 |

244-44-0 |

|---|---|

製品名 |

Azafluorene |

分子式 |

C12H9N |

分子量 |

167.21 g/mol |

IUPAC名 |

9H-indeno[2,1-b]pyridine |

InChI |

InChI=1S/C12H9N/c1-2-5-10-9(4-1)8-12-11(10)6-3-7-13-12/h1-7H,8H2 |

InChIキー |

PFWJFKBTIBAASX-UHFFFAOYSA-N |

正規SMILES |

C1C2=CC=CC=C2C3=C1N=CC=C3 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(Trimethylsilyl)furan-2-yl]methanol](/img/structure/B8703030.png)

![[(6-Chlorohexyl)sulfanyl]benzene](/img/structure/B8703039.png)